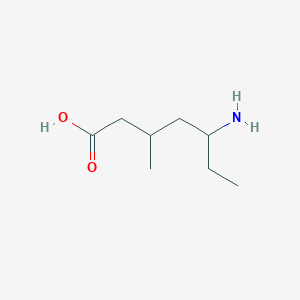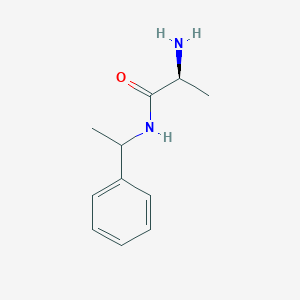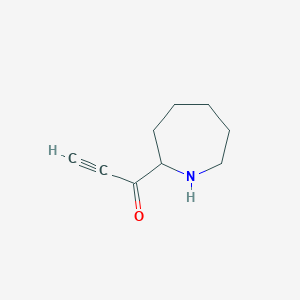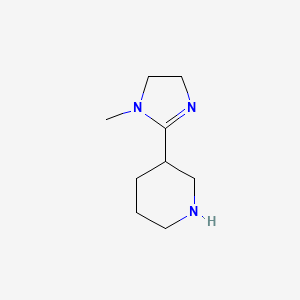
5-Amino-3-methylheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-methylheptanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a heptane backbone with a methyl substitution at the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-methylheptanoic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where the amino group is introduced via a reaction with methyl cyanoacetate under solvent-free conditions . Another method involves the use of 3-methyl formate-5-methylhexanoic acid as a starting material, followed by urethane exchange and reduction steps . These methods are advantageous due to their simplicity, high product purity, and mild reaction conditions.
Industrial Production Methods: For industrial production, the method involving 3-methyl formate-5-methylhexanoic acid is preferred due to its scalability and cost-effectiveness. This process yields high-purity this compound with minimal waste and no toxic by-products, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Amino-3-methylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides and other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are commonly used under alkaline conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides and sulfonamides.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-methylheptanoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Amino-3-methylheptanoic acid involves its interaction with specific molecular targets and pathways. It can act as a precursor for the synthesis of neurotransmitters and other biologically active molecules. The amino group allows it to participate in various biochemical reactions, influencing metabolic pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
3-Amino-5-methylisoxazole: Known for its use in heterocyclizations and formation of azoloazines.
Aminocaproic acid: An antifibrinolytic agent used to induce clotting postoperatively.
Uniqueness: 5-Amino-3-methylheptanoic acid is unique due to its specific structural configuration, which allows it to participate in a diverse range of chemical reactions and biological processes
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
5-amino-3-methylheptanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-3-7(9)4-6(2)5-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
VSBFYOGWCJORDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(C)CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13204601.png)

![Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13204604.png)





![tert-Butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13204637.png)
![7-[(tert-Butoxy)carbonyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13204646.png)
![6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13204652.png)


![3-Bromo-2-(propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13204665.png)
